6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
CAS No.: 2089333-95-7
Cat. No.: VC17425788
Molecular Formula: C8H5F3N4
Molecular Weight: 214.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089333-95-7 |
|---|---|
| Molecular Formula | C8H5F3N4 |
| Molecular Weight | 214.15 g/mol |
| IUPAC Name | 6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H5F3N4/c9-8(10,11)5-2-1-4-6(15-5)7(12)14-3-13-4/h1-3H,(H2,12,13,14) |
| Standard InChI Key | MUUHIQPZJBPEJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1N=CN=C2N)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural validation. The NMR spectrum typically shows a singlet for the -CF₃ group at ~-60 ppm, while the NMR spectrum reveals aromatic protons between δ 7.5–9.0 ppm . IR stretching frequencies for the amino group appear near 3400 cm⁻¹, and C-F vibrations are observed at 1100–1200 cm⁻¹.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis often begins with cyclization of precursors such as 3-cyano-4-trifluoromethylpyridines. For example, Narsaiah et al. demonstrated a rearrangement pathway using 2(1H)-pyridones and potassium carbonate in dimethylformamide (DMF) at 110–120°C .
Key Reaction Steps
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Cyclization: Formation of the pyrido[3,2-d]pyrimidine core via acid-catalyzed intramolecular cyclization.
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Functionalization: Introduction of the amino group via nucleophilic substitution or reduction of nitro intermediates .
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes. Vachala et al. achieved 71–96% yields of analogous pyrido-furo-pyrimidines using microwave irradiation (300 W, 4–11 min) . Continuous flow reactors enhance scalability and purity by optimizing temperature and solvent gradients.
Comparative Synthesis Table
| Method | Conditions | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Conventional Cyclization | DMF, 110°C, K₂CO₃ | 68–96 | 2–8 h | |
| Microwave-Assisted | 300 W, DMF | 71–96 | 4–11 min | |
| Continuous Flow | DMSO, 80°C, residence 30 min | 85–92 | <1 h |
Physicochemical Properties
Thermodynamic Parameters
Experimental data for analogous compounds (e.g., 6-(trifluoromethyl)pyrimidin-4-amine) reveal a density of 1.5 g/cm³, boiling point of 231.9°C, and molecular weight of 163.101 g/mol . The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), favoring membrane permeability .
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with the -CF₃ group resisting hydrolysis under physiological conditions .
Biological Activity and Applications
Medicinal Chemistry
Pyrido[3,2-d]pyrimidin-4-amine derivatives inhibit kinases (e.g., EGFR, VEGFR) and acetylcholinesterase (AChE). U7 and U8 (structurally related compounds) show AChE inhibition (0.184–0.215 U/mg prot) comparable to flufenerim, a commercial insecticide .
Mechanism of Action
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Kinase Inhibition: The planar heterocycle binds to ATP pockets, disrupting phosphorylation cascades.
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AChE Interaction: Docking studies reveal hydrogen bonding with Ser203 and π-π stacking with Trp86 residues .
Recent Advances and Research Directions
Structure-Activity Relationship (SAR) Studies
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Electron-Withdrawing Groups: -CF₃ enhances metabolic stability and target affinity .
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Amino Group Modifications: Alkylation or acylation modulates solubility and bioavailability .
Computational Design
Density functional theory (DFT) optimizes charge distribution and frontier molecular orbitals. Docking simulations predict binding modes for novel derivatives, guiding synthetic prioritization .
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